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Compound of Interest

Compound Name: 4-Bromo-5-methoxy-1H-indazole

Cat. No.: B1531023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-5-methoxy-1H-indazole,

a key heterocyclic compound in medicinal chemistry. We will delve into its chemical identity, a

plausible synthetic route, its applications in drug discovery, and essential safety protocols. This

document is intended to serve as a practical resource for researchers engaged in the design

and synthesis of novel therapeutic agents.

Core Compound Identification and Properties
4-Bromo-5-methoxy-1H-indazole is a substituted indazole derivative. The indazole scaffold is

a privileged structure in medicinal chemistry, known for its ability to mimic the purine ring of ATP

and interact with the hinge region of kinase domains.[1] The strategic placement of a bromine

atom and a methoxy group on this core makes it a versatile intermediate for further chemical

modifications.

Table 1: Physicochemical Properties of 4-Bromo-5-methoxy-1H-indazole
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Property Value Source

CAS Number 1192004-62-8 [2]

Molecular Formula C₈H₇BrN₂O [2]

Molecular Weight 227.06 g/mol [2]

MDL Number MFCD17676852 [2]

While specific, experimentally determined data for properties like melting point, boiling point,

and solubility are not readily available in public literature, related bromo-indazole compounds

are typically solids at room temperature.[3]

Synthesis of 4-Bromo-5-methoxy-1H-indazole: A
Proposed Protocol
A definitive, peer-reviewed synthesis protocol for 4-Bromo-5-methoxy-1H-indazole is not

widely published. However, based on established methodologies for the synthesis of analogous

substituted indazoles, a plausible and robust synthetic route can be proposed.[1][4][5] The

following multi-step synthesis is adapted from patented methods for similar indazole cores and

represents a logical approach for laboratory preparation.[1][5]

Overall Synthetic Scheme
The proposed synthesis involves a three-step process starting from a substituted fluorotoluene,

proceeding through a formylation and oxime formation, and culminating in a cyclization reaction

to form the indazole ring.

2-Bromo-4-fluoro-5-methoxytoluene Lithium Diisopropylamide (LDA)
N,N-dimethylformamide (DMF)

Step 1: Formylation Intermediate Aldehyde Methoxylamine hydrochloride
Potassium carbonate

Step 2: Oximation Intermediate Oxime Hydrazine hydrateStep 3: Cyclization 4-Bromo-5-methoxy-1H-indazole

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Bromo-5-methoxy-1H-indazole.
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Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-bromo-6-fluoro-5-methoxybenzaldehyde (Intermediate Aldehyde)

This initial step is a directed ortho-metalation followed by formylation. The use of a strong base

like Lithium diisopropylamide (LDA) at low temperatures allows for regioselective

deprotonation.

Materials:

2-Bromo-4-fluoro-5-methoxytoluene (starting material)

Anhydrous Tetrahydrofuran (THF)

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF)

N,N-dimethylformamide (DMF)

Saturated aqueous ammonium chloride solution

Ethyl acetate

Anhydrous sodium sulfate

Procedure:

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-4-fluoro-5-

methoxytoluene in anhydrous THF in a suitable reaction vessel.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add the LDA solution dropwise to the cooled mixture. Stir for 1-2 hours at -78 °C to

ensure complete formation of the lithiated intermediate.[5]

Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by the careful addition of a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude intermediate aldehyde.[1]

Step 2: Synthesis of the Intermediate Oxime

The aldehyde is converted to an oxime, which is a precursor for the indazole ring.

Materials:

Crude aldehyde from Step 1

Ethylene glycol dimethyl ether

Methoxylamine hydrochloride

Potassium carbonate

Procedure:

Dissolve the crude aldehyde in ethylene glycol dimethyl ether.

Add methoxylamine hydrochloride and potassium carbonate to the solution.

Heat the mixture at a temperature between 40-80 °C for 2-16 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).[5]

Step 3: Ring Closure to form 4-Bromo-5-methoxy-1H-indazole

The final step involves the cyclization of the oxime intermediate with hydrazine to form the

desired indazole product.

Materials:

Intermediate oxime from Step 2
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Hydrazine hydrate

A suitable solvent such as THF, dioxane, methanol, or ethanol

Procedure:

After cooling the reaction mixture from Step 2, subject the resulting intermediate to ring

closure with hydrazine hydrate in a suitable solvent.

Heat the reaction mixture at a temperature ranging from 40-100 °C for 2-16 hours.[1]

Upon completion, the final product can be purified by column chromatography on silica

gel.

Applications in Drug Discovery
The indazole scaffold is a cornerstone in the development of kinase inhibitors.[1] These

inhibitors are a major class of anti-cancer drugs that target protein kinases, enzymes that play

a crucial role in cell signaling and proliferation. The 4-bromo-5-methoxy-1H-indazole serves

as a valuable building block for the synthesis of these targeted therapies.

The bromine atom at the 4-position provides a versatile handle for cross-coupling reactions

(e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents

to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of

the drug candidate.[6] The methoxy group at the 5-position can also influence the compound's

electronic properties and its interactions with the target protein.

Derivatives of bromo-indazoles are key intermediates in the synthesis of inhibitors for various

kinases, including Polo-like kinase 4 (PLK4), which is a critical regulator of centriole duplication

and a target in cancer therapy.[1]
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Caption: Role of indazole derivatives in kinase inhibitor-based drug discovery.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-
Bromo-5-methoxy-1H-indazole and its precursors. While a specific Safety Data Sheet (SDS)
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for this exact compound is not widely available, the safety profiles of related bromo-indazole

compounds provide essential guidance.[7][8][9][10]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8]

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of any dust or fumes.[7]

Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke when handling

this product. Wash hands thoroughly after handling.[7]

Storage: Store in a cool, dry place, away from incompatible materials such as strong

oxidizing agents. Keep containers tightly sealed when not in use.[7][8]

Spills: In case of a spill, clean it up immediately using dry clean-up procedures to avoid

generating dust.[7]

First Aid:

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and

seek medical attention.[10]

Skin: If skin contact occurs, wash with plenty of soap and water.

Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[9]

Inhalation: If inhaled, move to fresh air.[10]

Conclusion
4-Bromo-5-methoxy-1H-indazole is a strategically important building block for the synthesis

of pharmacologically active molecules, particularly in the realm of kinase inhibitors for cancer

therapy. Its synthesis, while requiring careful execution of modern organic chemistry

techniques, is achievable through a logical, multi-step process. Understanding its properties,

synthetic route, and applications empowers researchers to leverage this versatile compound in

the ongoing quest for novel and more effective therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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